Prazosin-d8
Prazosin-d8
Prazosin-d8 is intended for use as an internal standard for the quantification of prazosin by GC- or LC-MS. Prazosin is an antagonist of α1-adrenergic receptors (α1-ARs). It selectively binds to α1-ARs with Ki values of 0.2, 0.25, and 0.32 nM for the human recombinant α1A-, α1B-, and α1D-ARs, respectively, over α2-ARs (Kis = 340 and 3.7 nM in α2A-AR-expressing HT-29 cells and α2B-AR-expressing NG108 cells, respectively). It also binds to melatonin receptor 3 (MT3) in hamster brain membranes (IC50 = 7.8 nM). Prazosin inhibits peripheral and central postsynaptic α1-ARs with IC50 values of 0.2 and 1.7 nM in isolated dog aorta and rat brain, respectively. It decreases diastolic blood pressure in normal, renal hypertensive, and spontaneously hypertensive rats when administered at a dose of 1 mg/kg. Prazosin (1.5 mg/kg) increases the number of entries and percentage of time spent in the open arms of the elevated plus maze, indicating anxiolytic-like activity, in alcohol-consuming rats and also reduces alcohol intake and alcohol-seeking behavior in alcohol-preferring rats.
Brand Name:
Vulcanchem
CAS No.:
1006717-55-0
VCID:
VC20777833
InChI:
InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2
SMILES:
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Molecular Formula:
C19H21N5O4
Molecular Weight:
391.4 g/mol
Prazosin-d8
CAS No.: 1006717-55-0
Cat. No.: VC20777833
Molecular Formula: C19H21N5O4
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prazosin-d8 is intended for use as an internal standard for the quantification of prazosin by GC- or LC-MS. Prazosin is an antagonist of α1-adrenergic receptors (α1-ARs). It selectively binds to α1-ARs with Ki values of 0.2, 0.25, and 0.32 nM for the human recombinant α1A-, α1B-, and α1D-ARs, respectively, over α2-ARs (Kis = 340 and 3.7 nM in α2A-AR-expressing HT-29 cells and α2B-AR-expressing NG108 cells, respectively). It also binds to melatonin receptor 3 (MT3) in hamster brain membranes (IC50 = 7.8 nM). Prazosin inhibits peripheral and central postsynaptic α1-ARs with IC50 values of 0.2 and 1.7 nM in isolated dog aorta and rat brain, respectively. It decreases diastolic blood pressure in normal, renal hypertensive, and spontaneously hypertensive rats when administered at a dose of 1 mg/kg. Prazosin (1.5 mg/kg) increases the number of entries and percentage of time spent in the open arms of the elevated plus maze, indicating anxiolytic-like activity, in alcohol-consuming rats and also reduces alcohol intake and alcohol-seeking behavior in alcohol-preferring rats. |
|---|---|
| CAS No. | 1006717-55-0 |
| Molecular Formula | C19H21N5O4 |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2 |
| Standard InChI Key | IENZQIKPVFGBNW-YEBVBAJPSA-N |
| Isomeric SMILES | [2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H] |
| SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator